Dieldrite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

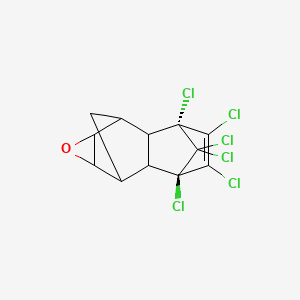

An organochlorine insecticide whose use has been cancelled or suspended in the United States. It has been used to control locusts, tropical disease vectors, in termite control by direct soil injection, and non-food seed and plant treatment. (From HSDB)

Aplicaciones Científicas De Investigación

Historical Context and Regulatory Status

Dieldrin was first synthesized in the 1940s and was primarily used in agriculture as a pesticide. Its effectiveness against various pests made it popular; however, concerns about its environmental persistence and toxicity led to significant regulatory actions. The United States Environmental Protection Agency (EPA) classified dieldrin as a probable human carcinogen and restricted its use starting in the 1970s. Today, it is banned or severely restricted in many countries due to its harmful effects on human health and the environment .

Scientific Research Applications

Dieldrin has been the subject of extensive research in several scientific domains:

Toxicological Studies

Dieldrin's toxicological profile reveals significant adverse effects on human health, particularly concerning hepatic, neurological, and reproductive systems. Studies have demonstrated that dieldrin exposure can lead to liver tumors in laboratory animals, with evidence indicating a dose-response relationship . The following table summarizes key findings from various toxicological studies:

| Study Reference | Subject | Findings |

|---|---|---|

| Davis et al. (1962) | Mice | Increased incidence of hepatomas at 10 ppm dieldrin |

| Thorpe & Walker (1973) | CF1 Mice | Significant liver tumor increase at 10 ppm |

| NCI (1978) | B6C3F1 Mice | Dose-related increase in hepatocellular carcinoma |

Environmental Impact Assessments

Research has also focused on the environmental persistence of dieldrin and its bioaccumulation in aquatic systems. Dieldrin has been found to accumulate in fish and other wildlife, posing risks to ecosystems and food chains. The EPA has developed bioconcentration factors (BCFs) for dieldrin to assess its environmental impact .

Endocrine Disruption Studies

Dieldrin is recognized as an endocrine disruptor, affecting hormonal functions in humans and wildlife. Studies have linked exposure to dieldrin with altered reproductive outcomes and developmental issues in offspring . The following table outlines findings from endocrine disruption research:

| Study Reference | Subject | Findings |

|---|---|---|

| Alvit et al. (2013) | Human Populations | Correlation between dieldrin exposure and altered sex ratios |

| McDonald (2013) | Environmental Samples | Evidence of dieldrin affecting reproductive health indicators |

Case Studies

Several case studies illustrate the implications of dieldrin exposure:

Case Study 1: Agricultural Runoff

In agricultural regions where dieldrin was heavily used, studies have shown elevated levels of dieldrin in local water sources, leading to fish kills and biodiversity loss. Monitoring programs have documented these effects over decades, emphasizing the need for stringent regulations on pesticide use.

Case Study 2: Human Health Impact

A retrospective cohort study examined populations living near former agricultural sites where dieldrin was applied. Results indicated higher incidences of liver cancer among residents compared to control populations, underscoring the long-term health risks associated with historical dieldrin exposure .

Propiedades

Fórmula molecular |

C12H8Cl6O |

|---|---|

Peso molecular |

380.9 g/mol |

Nombre IUPAC |

(1S,3R,6R,8R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4?,5?,6?,7?,10-,11-/m1/s1 |

Clave InChI |

DFBKLUNHFCTMDC-UHRHITOZSA-N |

SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérico |

C1[C@@H]2C3C([C@H]1C4C2O4)[C@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Sinónimos |

Alvit 55 Alvit-55 Alvit55 Dieldrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.